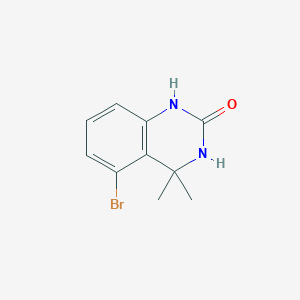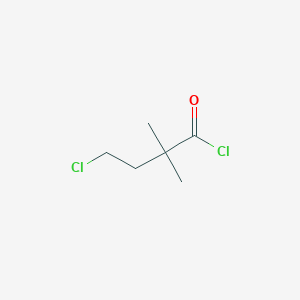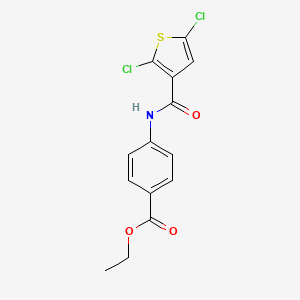
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is also known as FPh-PMe, and it is a potent inhibitor of the protein kinase C (PKC) family. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC has been shown to have therapeutic potential in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. In
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown
Mode of Action
It has been suggested that it may interact with its targets in a way that leads to changes in cellular function . The specifics of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It has been suggested that the compound may have anticonvulsant activity, indicating that it could affect neuronal function .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide in lab experiments is its potency as a PKC inhibitor. This compound has been shown to have a higher potency than other PKC inhibitors such as staurosporine and bisindolylmaleimide. Another advantage is its selectivity for PKC over other kinases. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide. One direction is to investigate its potential as a therapeutic agent in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to develop more potent and selective PKC inhibitors based on the structure of this compound. Furthermore, the development of more soluble forms of this compound could improve its use in lab experiments.
Synthesemethoden
The synthesis of 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide involves a series of chemical reactions. The starting material is 2-fluoroanisole, which is reacted with 3-(2-phenylmorpholino)propanol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with acetic anhydride to form the final product, 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide. The synthesis of this compound has been described in detail in a scientific publication by Liu et al. (2018).
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide has been extensively studied for its potential therapeutic applications. The inhibition of PKC by this compound has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and ischemic stroke. Furthermore, the inhibition of PKC has been implicated in the treatment of diabetes, and 2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide has been shown to improve insulin sensitivity in animal models of type 2 diabetes.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c22-18-9-4-5-10-19(18)27-16-21(25)23-11-6-12-24-13-14-26-20(15-24)17-7-2-1-3-8-17/h1-5,7-10,20H,6,11-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJKHQULTYVHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(3-(2-phenylmorpholino)propyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2903838.png)

![Methyl [(2,6-difluorophenyl)sulfonyl]acetate](/img/structure/B2903842.png)
![(1S,7R)-4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azabicyclo[5.1.0]octane-8-carboxylic acid](/img/structure/B2903843.png)


![N-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]prop-2-ynamide](/img/structure/B2903846.png)
![2-[[2-(3,4-Dimethoxyphenyl)-6-methyl-1-benzopyran-4-ylidene]amino]butanoic acid](/img/structure/B2903848.png)




![1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(2-phenoxyethyl)urea](/img/structure/B2903858.png)